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molecular formula C13H18N4 B8584205 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine CAS No. 690265-60-2

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine

Cat. No. B8584205
M. Wt: 230.31 g/mol
InChI Key: SXVGYLUSQYUCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19]3)[c:10]2[cH:11][cH:12]1>>[NH2:1][c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19]3)[c:10]2[cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc2c(cnn2CCN2CCCC2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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